molecular formula C8H12N2O2S B14417973 5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 81644-60-2

5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14417973
CAS No.: 81644-60-2
M. Wt: 200.26 g/mol
InChI Key: MZDJLOIOMLTINR-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a methyl group at position 5 and a 3-sulfanylpropyl chain at position 1. Its molecular formula is C₈H₁₂N₂O₂S, with a molar mass of 200.26 g/mol.

Properties

CAS No.

81644-60-2

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-methyl-1-(3-sulfanylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2S/c1-6-5-10(3-2-4-13)8(12)9-7(6)11/h5,13H,2-4H2,1H3,(H,9,11,12)

InChI Key

MZDJLOIOMLTINR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Therapeutic Use/Activity
5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione (Target Compound) C₈H₁₂N₂O₂S 5-methyl, 1-(3-sulfanylpropyl) 200.26 Not explicitly stated (Potential enzyme inhibition)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione C₂₀H₂₅N₃O₃ Piperidinylmethyl, dimethylphenoxy 355.44 Anti-mycobacterial (e.g., tuberculosis)
7-tert-Butyl-1-cyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4-dione C₁₃H₁₆N₄O₂S tert-butyl, cyclopropyl, fused pyrimido ring 292.36 Not explicitly stated (Structural complexity suggests protease inhibition)
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione C₁₄H₁₆N₂O₂ Benzyl, isopropyl 244.29 Modified uracil analog (Potential antiviral/antimetabolite)
5-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)pyrimidine-2,4-dione (Compound 7) C₁₆H₁₂ClF₃N₂O₃ Chlorophenyl, trifluoropropoxy 372.73 Main protease inhibition (e.g., SARS-CoV)

Key Observations

Bulky substituents like benzyl (Compound in ) or tert-butyl () may reduce aqueous solubility but improve target binding affinity through hydrophobic interactions.

Therapeutic Diversity :

  • The piperidinylmethyl group in the anti-mycobacterial compound () enables penetration into mycobacterial membranes, a feature absent in the target compound .
  • Compound 7’s chlorophenyl and trifluoropropoxy groups are optimized for protease inhibition, suggesting the target compound’s thiol group could be explored for similar applications .

Physicochemical Properties :

  • The target compound’s lower molar mass (200.26 g/mol ) compared to fused-ring derivatives (e.g., 292.36 g/mol in ) may enhance bioavailability and blood-brain barrier penetration.
  • The mercapto group in both the target compound and ’s compound introduces oxidation sensitivity, necessitating formulation adjustments to prevent dimerization .

Research Findings

  • Enzyme Inhibition : Pyrimidine-diones with sulfhydryl or halogenated substituents (e.g., Compound 7) show promise in targeting cysteine-dependent proteases, as demonstrated in SARS-CoV main protease studies .
  • Antimicrobial Activity : Substitutions with aromatic rings (e.g., benzyl in ) correlate with antimetabolite activity, while piperidine moieties () enhance anti-mycobacterial efficacy .

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